molecular formula C14H15N3OS2 B11184912 N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide

Cat. No.: B11184912
M. Wt: 305.4 g/mol
InChI Key: UNHLGURXSLZWQT-UHFFFAOYSA-N
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Description

N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOBUTANECARBOXAMIDE is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzylsulfanyl group attached to the thiadiazole ring, which is further connected to a cyclobutanecarboxamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOBUTANECARBOXAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced through nucleophilic substitution reactions, where a benzyl halide reacts with a thiadiazole derivative in the presence of a base.

    Attachment of the Cyclobutanecarboxamide Moiety: The final step involves the coupling of the benzylsulfanyl-thiadiazole intermediate with cyclobutanecarboxylic acid or its derivatives using coupling agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or the benzylsulfanyl group, potentially leading to the cleavage of the sulfur-nitrogen bond.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cleaved products with reduced sulfur content.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOBUTANECARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOBUTANECARBOXAMIDE involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interfere with DNA replication and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOBUTANECARBOXAMIDE is unique due to the presence of the cyclobutanecarboxamide moiety, which can impart distinct steric and electronic effects, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C14H15N3OS2

Molecular Weight

305.4 g/mol

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide

InChI

InChI=1S/C14H15N3OS2/c18-12(11-7-4-8-11)15-13-16-17-14(20-13)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16,18)

InChI Key

UNHLGURXSLZWQT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3

Origin of Product

United States

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